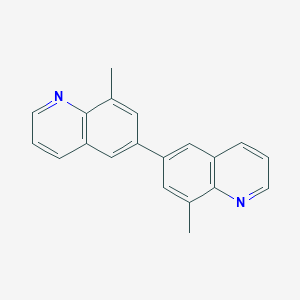
8,8'-Dimethyl-6,6'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Dimethyl-6,6’-biquinoline is an organic compound belonging to the biquinoline family. Biquinolines are heterocyclic compounds consisting of two quinoline units linked at specific positions. The presence of methyl groups at the 8,8’ positions in 8,8’-Dimethyl-6,6’-biquinoline imparts unique chemical and physical properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Dimethyl-6,6’-biquinoline typically involves the coupling of two quinoline units. One common method is the Pfitzinger reaction, which involves the reaction of isatins with acetoin in a strongly alkaline medium . The reaction conditions often require prolonged heating to ensure complete conversion.
Industrial Production Methods: Industrial production of 8,8’-Dimethyl-6,6’-biquinoline may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 8,8’-Dimethyl-6,6’-biquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinolines.
Aplicaciones Científicas De Investigación
8,8’-Dimethyl-6,6’-biquinoline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 8,8’-Dimethyl-6,6’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These complexes can participate in redox reactions, influencing various biochemical pathways . The presence of methyl groups enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparación Con Compuestos Similares
2,2’-Biquinoline: Lacks the methyl groups at the 8,8’ positions, resulting in different chemical properties.
6,6’-Biquinoline: Similar structure but without the methyl groups, leading to variations in reactivity and applications.
Uniqueness: 8,8’-Dimethyl-6,6’-biquinoline is unique due to the presence of methyl groups at the 8,8’ positions, which significantly influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications in coordination chemistry, materials science, and medicinal chemistry .
Propiedades
Número CAS |
854454-35-6 |
|---|---|
Fórmula molecular |
C20H16N2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
8-methyl-6-(8-methylquinolin-6-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-13-9-17(11-15-5-3-7-21-19(13)15)18-10-14(2)20-16(12-18)6-4-8-22-20/h3-12H,1-2H3 |
Clave InChI |
ZRYOXEZJYVKFMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1N=CC=C2)C3=CC4=C(C(=C3)C)N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




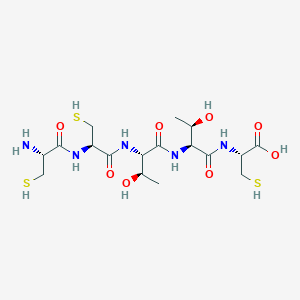
![1-[5-(9H-beta-Carbolin-1-yl)furan-2-yl]butan-2-one](/img/structure/B14197406.png)
![Ethyl [2-(phenylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14197418.png)
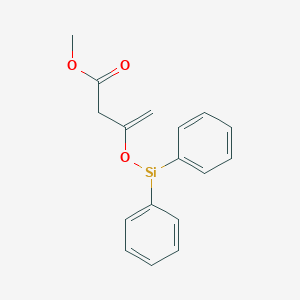
![1-Bromo-4-[1-(4-bromophenyl)sulfanylpropylsulfanyl]benzene](/img/structure/B14197423.png)
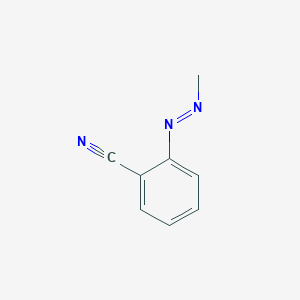

![N-(4-Methylphenyl)-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B14197432.png)
![1,7-Dioxaspiro[5.5]undecan-5-ol](/img/structure/B14197433.png)
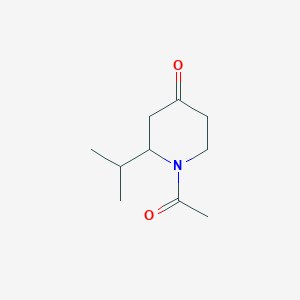
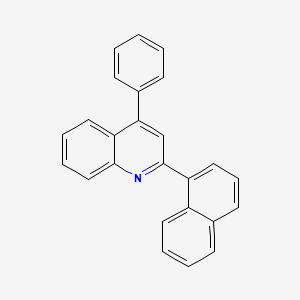
![(4-Hydroxyphenyl)[4-methoxy-2-(methoxymethoxy)phenyl]methanone](/img/structure/B14197449.png)
